molecular formula C19H23NO6 B4145458 N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate

N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate

Cat. No.: B4145458
M. Wt: 361.4 g/mol
InChI Key: YWZUTAYKLUCXSU-UHFFFAOYSA-N
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Description

N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate is a chemical compound with a complex structure that includes both allyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate typically involves multiple steps. One common approach is to start with the appropriate phenol derivative, which is then alkylated with an allyl halide. The resulting intermediate is then subjected to further reactions to introduce the butynyl group and finally, the amine functionality. The oxalate salt is formed by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate can undergo a variety of chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The butynyl group can be reduced to a butenyl or butyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the allyl groups can lead to the formation of epoxides, while reduction of the butynyl group can yield butenyl or butyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diallyl-4-fluorobenzenesulfonamide
  • N,N-diallyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide

Uniqueness

N,N-diallyl-4-(2-methoxyphenoxy)-2-butyn-1-amine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-methoxyphenoxy)-N,N-bis(prop-2-enyl)but-2-yn-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.C2H2O4/c1-4-12-18(13-5-2)14-8-9-15-20-17-11-7-6-10-16(17)19-3;3-1(4)2(5)6/h4-7,10-11H,1-2,12-15H2,3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZUTAYKLUCXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCN(CC=C)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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